



# Application Notes and Protocols for BI-1347 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of a **BI-1347** stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. **BI-1347** is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, making it a valuable tool for research in oncology and immunology.[1][2][3]

## **Physicochemical Properties and Solubility**

A comprehensive understanding of the physicochemical properties of **BI-1347** is essential for accurate stock solution preparation and experimental design.



| Property           | Value                                           | Source    |
|--------------------|-------------------------------------------------|-----------|
| Molecular Formula  | C22H20N4O                                       | [1][4]    |
| Molecular Weight   | 356.42 g/mol                                    | [1]       |
| CAS Number         | 2163056-91-3                                    | [1][4]    |
| Appearance         | Solid                                           | [4]       |
| Solubility in DMSO | 71 mg/mL (199.2 mM) to 125<br>mg/mL (350.71 mM) | [1][5][6] |
| Storage (Powder)   | 3 years at -20°C; 2 years at 4°C                | [1]       |
| Storage (in DMSO)  | 2 years at -80°C; 1 year at -20°C               | [1][5]    |

Note: The solubility of **BI-1347** in DMSO can be enhanced with the use of sonication.[1][5] It is also noted that hygroscopic DMSO can negatively impact solubility, so the use of freshly opened DMSO is recommended.[5][6]

## **Mechanism of Action and Signaling Pathway**

**BI-1347** selectively inhibits CDK8 and CDK19, which are components of the Mediator complex. [2][3] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.[2][3] One of the key downstream effects of CDK8/19 inhibition by **BI-1347** is the suppression of STAT1 phosphorylation at the S727 residue.[7][8] This modulation of the STAT1 pathway can enhance the activity of Natural Killer (NK) cells, promoting their tumor surveillance and cytotoxicity.[7][8]





Click to download full resolution via product page

Caption: **BI-1347** inhibits CDK8/19, blocking STAT1 phosphorylation and altering gene expression.

# Experimental Protocols Preparation of a 10 mM BI-1347 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of BI-1347 in DMSO.



#### Materials:

- BI-1347 powder
- Anhydrous/low-water content DMSO
- Sterile microcentrifuge tubes or vials
- · Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated pipettes

#### Procedure:

- Calculate the required mass of BI-1347:
  - To prepare 1 mL of a 10 mM stock solution, you will need:
    - Mass (mg) = 10 mmol/L \* 1 mL \* (1 L / 1000 mL) \* 356.42 g/mol \* (1000 mg / 1 g) = 3.56 mg
- Weigh BI-1347:
  - Carefully weigh out 3.56 mg of BI-1347 powder and place it in a sterile microcentrifuge tube.
- Add DMSO:
  - Add 1 mL of anhydrous DMSO to the tube containing the BI-1347 powder.
- Dissolve the compound:
  - Vortex the solution vigorously for 1-2 minutes.
  - If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.[1][5] Visually inspect the solution to ensure it is clear and free of particulates.



- · Storage:
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][5]



Click to download full resolution via product page

Caption: Workflow for preparing BI-1347 stock solution in DMSO.

### In Vitro Cell-Based Assay Protocol Example

This protocol provides a general guideline for treating cells with **BI-1347**. Specific cell lines and assay endpoints will require optimization.

#### Materials:

- Cells of interest (e.g., human NK92MI cells or mouse splenic NK cells)
- Complete cell culture medium
- **BI-1347** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- · Multi-well cell culture plates

#### Procedure:

- Cell Seeding:
  - Seed cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.



#### Preparation of Working Solutions:

- Prepare serial dilutions of the 10 mM BI-1347 stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to treat NK92MI cells, a range of 0.1 nM to 10 μM may be used.[1] For mouse splenic NK cells, a concentration of 150 nM has been shown to be effective.[1]
- Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is typically below 0.5% to avoid solvent-induced cytotoxicity.

#### Cell Treatment:

- Remove the old medium from the cells and replace it with the medium containing the various concentrations of BI-1347.
- Include a vehicle control (medium with the same final concentration of DMSO as the highest BI-1347 concentration).

#### Incubation:

- Incubate the cells for the desired period (e.g., 24 to 44 hours).[1]
- Downstream Analysis:
  - Following incubation, perform the desired downstream analysis, such as assessing cell viability, protein phosphorylation (e.g., pSTAT1), or functional assays like measuring perforin and granzyme B production.[1]

## In Vivo Experimental Considerations

For in vivo studies, **BI-1347** has been administered via oral gavage.[1][5] A typical dosage used in mouse xenograft models is 10 mg/kg.[4] The formulation for in vivo use often involves a vehicle containing DMSO, PEG300, Tween-80, and saline.[1] It is crucial to consult specific in vivo protocols and animal welfare guidelines when designing such experiments.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for BI-1347 Stock Solution Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589228#preparing-bi-1347-stock-solution-with-dmso]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com